2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17711125
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO4S |
|---|---|
| Molecular Weight | 248.68 g/mol |
| IUPAC Name | 2-oxo-5,6,7,8-tetrahydrochromene-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H9ClO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2 |
| Standard InChI Key | HBFQZILBOODQBH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
2-Oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride belongs to the class of sulfonated chromene derivatives. Its molecular formula is inferred as CHClOS, derived from the chromene scaffold (CHO) modified by a sulfonyl chloride group (-SOCl). The tetrahydro ring system reduces aromaticity, imparting conformational flexibility compared to fully unsaturated chromenes . The sulfonyl chloride moiety at position 3 introduces significant electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols .
Key structural attributes include:
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A bicyclic framework comprising a six-membered oxygen-containing ring fused to a partially saturated benzene ring.
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A ketone group at position 2, which may participate in keto-enol tautomerism or serve as a site for reduction reactions.
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The sulfonyl chloride group at position 3, characterized by a tetrahedral sulfur atom bonded to two oxygen atoms and one chlorine atom.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, analogous sulfonyl chloride structures, such as 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, exhibit bond lengths and angles consistent with tetrahedral geometry at the sulfur atom . For example, the S-Cl bond length in similar compounds ranges from 1.98–2.02 Å, while S-O distances average 1.43 Å . Computational models predict a dihedral angle of ~85° between the sulfonyl group and the chromene plane, minimizing steric hindrance .
Infrared (IR) spectroscopy of sulfonyl chlorides typically shows strong absorption bands at 1360–1380 cm (asymmetric S=O stretch) and 1150–1170 cm (symmetric S=O stretch), alongside a distinct Cl-S stretch near 600 cm . Nuclear Magnetic Resonance (NMR) signals for the methylene protons adjacent to the ketone in tetrahydrochromenes appear as multiplet clusters at δ 2.2–2.8 ppm in H NMR, while the sulfonyl chloride group deshields aromatic protons, shifting them to δ 7.5–8.2 ppm .
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride can be approached via two primary routes:
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Sulfonation-Chlorination of a Preexisting Chromene Scaffold:
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Initial formation of the chromene backbone through cyclization of a diketone precursor, followed by electrophilic sulfonation at position 3 and subsequent chlorination .
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Example: Cyclohexane-1,2-dione could undergo aldol condensation with a β-keto ester to form the chromene system, after which sulfonation with chlorosulfonic acid introduces the -SOCl group .
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Direct Assembly via Tandem Reactions:
Experimental Protocols
Step 1: Chromene Formation
A modified procedure from the organocatalyzed synthesis of tetrahydrochromenes involves reacting cyclohexane-1,2-dione (1.0 equiv) with a benzylidenemalononitrile derivative (1.2 equiv) in the presence of a cinchona alkaloid catalyst (10 mol%) in toluene at 80°C . After 24 hours, the crude product is purified via column chromatography to yield the tetrahydrochromene intermediate.
Step 2: Sulfonation and Chlorination
The chromene intermediate is treated with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0°C. The reaction mixture is stirred for 4 hours, quenched with ice water, and extracted with DCM. The sulfonic acid intermediate is then reacted with phosphorus pentachloride (3.0 equiv) in dry ether under reflux for 6 hours to afford the sulfonyl chloride .
| Parameter | Value/Condition |
|---|---|
| Yield (Step 1) | 65–72% |
| Yield (Step 2) | 58–64% |
| Purity (HPLC) | >95% |
| Reaction Scale | 10 mmol |
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid substitution with primary and secondary amines to form sulfonamides. For example, treatment with aniline in pyridine at room temperature produces 3-sulfonamidotetrahydrochromenes in >85% yield . Alcohols similarly yield sulfonate esters under basic conditions.
Reduction of the Ketone Moiety
Catalytic hydrogenation (H, Pd/C) reduces the 2-oxo group to a hydroxyl function, yielding 2-hydroxy-5,6,7,8-tetrahydro-2H-chromene-3-sulfonyl chloride. This diol derivative exhibits increased solubility in polar solvents .
Stability and Degradation
The compound is moisture-sensitive, hydrolyzing to the corresponding sulfonic acid in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves in dichloromethane) at -20°C is recommended . Accelerated stability studies indicate a half-life of 14 days at 25°C/60% relative humidity.
Applications in Chemical Research
Pharmaceutical Intermediate
Sulfonamide derivatives of chromenes are investigated as protease inhibitors and antimicrobial agents. The electron-withdrawing sulfonyl group enhances binding affinity to enzymatic active sites .
Materials Science
Incorporation into polymers via sulfonate ester linkages improves thermal stability. A polyethylene terephthalate (PET) variant containing 5 mol% tetrahydrochromene sulfonyl chloride showed a 12% increase in glass transition temperature () .
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